![molecular formula C8H15NO B13615205 o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine is a compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity.
Vorbereitungsmethoden
The synthesis of o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptan-2-ylmethyl chloride with hydroxylamine under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism by which o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine include:
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[2.2.1]heptane: This is the parent hydrocarbon of the bicyclic system and serves as a basis for many derivatives.
The uniqueness of o-(Bicyclo[22
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
O-(2-bicyclo[2.2.1]heptanylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c9-10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
YMFUGZDGLYSEPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


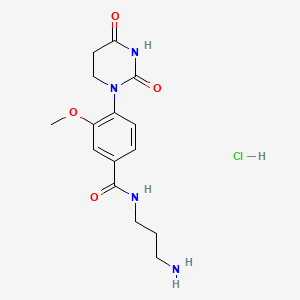
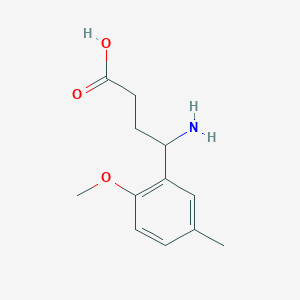
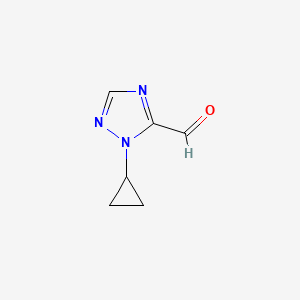
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
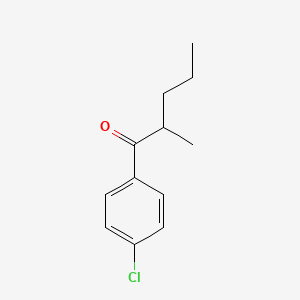
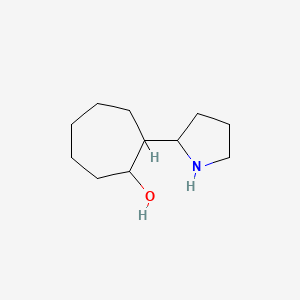
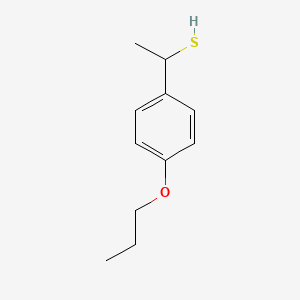
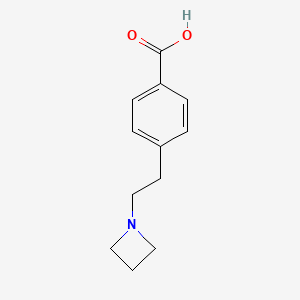
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
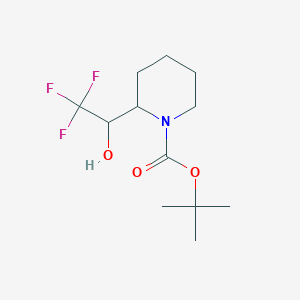
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
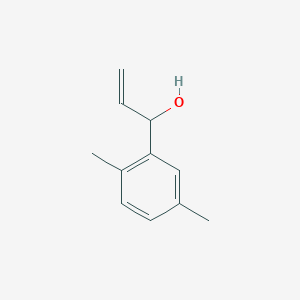
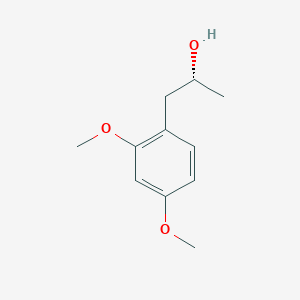
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)
